4-Bromo-3-fluoro-pyridine-2-carbonitrile
Description
4-Bromo-3-fluoro-pyridine-2-carbonitrile is a halogenated pyridine derivative featuring bromine and fluorine substituents at positions 4 and 3, respectively, and a carbonitrile group at position 2. Its molecular formula is C₆H₂BrFN₂, with an approximate molecular weight of 201.0 g/mol (calculated from atomic masses). The compound’s structure combines electron-withdrawing groups (Br, F, and CN), which confer unique electronic and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The carbonitrile group enhances reactivity in cross-coupling reactions, while the halogens facilitate further functionalization.
Properties
IUPAC Name |
4-bromo-3-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPDMTFIUSFKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Aminopyridine Precursors
The synthesis begins with bromination of aminopyridine derivatives. As demonstrated in CN102898358A , 3-amino-6-picoline undergoes bromination using sodium bromide (NaBr) and sodium bromate (NaBrO₃) in acetonitrile with sulfuric acid at 0–25°C. This step achieves a 90.3% yield of 3-amino-2-bromo-6-picoline. The reaction mechanism involves electrophilic aromatic substitution facilitated by in situ generation of bromine (Br₂).
Key Conditions :
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Solvent: Acetonitrile
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Brominating agents: NaBr/NaBrO₃ (1:0.5 molar ratio)
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Acid: Sulfuric acid (1.5 eq)
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Temperature: 0°C → 25°C (3 hours)
Fluorination via Diazotization
The brominated intermediate is fluorinated using the Schiemann reaction. In CN102898358A , 3-amino-2-bromo-6-picoline reacts with sodium nitrite (NaNO₂) in anhydrous hydrogen fluoride (HF) at −78°C, followed by gradual warming to 30–70°C. This step replaces the amino group with fluorine, yielding 2-bromo-5-fluoro-6-picoline with an 86.8% yield.
Key Conditions :
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Fluorinating agent: HF/NaNO₂
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Temperature: −78°C → 30–70°C
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Reaction time: 1–1.5 hours
Cyanation via Palladium Catalysis
The final step introduces the cyano group at the 2-position. As described in OL5032359 , palladium-catalyzed cyanation of heteroaryl bromides employs zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) with a Pd(PPh₃)₄ catalyst. For example, 4-bromo-3-fluoropyridine reacts with Zn(CN)₂ in dimethylacetamide (DMA) at 80°C, achieving >90% yield.
Key Conditions :
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Catalyst: Pd(PPh₃)₄ (2–5 mol%)
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Cyanide source: Zn(CN)₂
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Solvent: DMA or DMF
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Temperature: 80–100°C
Table 1: Bromination-Fluorination-Cyanation Method Performance
Direct Cyanation of Bromo-Fluoro-Pyridine Intermediates
Nucleophilic Aromatic Substitution
In EP1746089B1 , 2-bromo-3-fluoro-pyridine undergoes cyanation using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 120°C. The reaction proceeds via nucleophilic displacement of bromine, yielding 3-fluoro-pyridine-2-carbonitrile with 85% efficiency. This method avoids transition-metal catalysts but requires high temperatures.
Key Conditions :
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Cyanide source: KCN (2 eq)
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Solvent: DMSO
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Temperature: 120°C
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Reaction time: 12 hours
Palladium-Mediated Cross-Coupling
A milder alternative uses Pd-catalyzed cyanation, as reported in OL5032359 . For instance, 4-bromo-3-fluoropyridine reacts with Zn(CN)₂ in the presence of Pd(OAc)₂ and Xantphos ligand in DMA at 80°C, achieving 94% yield. This method is scalable and compatible with sensitive functional groups.
Key Conditions :
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Catalyst: Pd(OAc)₂/Xantphos
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Ligand: Xantphos (4 mol%)
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Solvent: DMA
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Temperature: 80°C
Table 2: Direct Cyanation Methods Comparison
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | KCN, DMSO, 120°C | 85% | No metal catalyst | High temperature required |
| Pd-Catalyzed Coupling | Pd(OAc)₂, Zn(CN)₂, 80°C | 94% | Mild conditions, high yield | Cost of palladium catalysts |
Alternative Pathways via Nitration/Reduction
Nitration of Halogenated Pyridines
CN111004171A describes nitration of 2-hydroxyl-5-nitro-6-picoline using tribromophosphine (PBr₃) in acetonitrile at 110–130°C, yielding 2-bromo-6-methyl-5-nitropyridine (92.8% yield). Subsequent hydrogenation with Raney nickel reduces the nitro group to amine, followed by fluorination to install fluorine.
Reductive Cyanation
The amine intermediate is converted to the nitrile via a diazonium salt. Treatment with NaNO₂/HF forms a diazonium intermediate, which decomposes to release nitrogen gas and form the cyano group. This method achieves an overall yield of 72.5%.
Challenges and Optimization Strategies
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Regioselectivity : Bromination and fluorination must be carefully controlled to avoid positional isomers. Use of directing groups (e.g., amino or nitro) enhances selectivity.
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HF Handling : Anhydrous HF poses safety risks; alternatives like pyridine-HF complexes are safer.
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Catalyst Recycling : Pd-based methods benefit from ligand design (e.g., Xantphos) to improve turnover numbers .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like arylboronic acids.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Reduction Products: Amino derivatives of pyridine.
Oxidation Products: Oxidized pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
4-Bromo-3-fluoro-pyridine-2-carbonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating cancer and inflammatory diseases. Its structural features allow it to participate in nucleophilic substitutions and coupling reactions, which are essential for constructing complex drug molecules.
Case Studies
- Anticancer Agents : Research has demonstrated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, fluorinated pyridines have been shown to enhance the efficacy of certain chemotherapeutic agents by improving their pharmacokinetic profiles and reducing toxicity .
- CNS Disorders : The compound's ability to modulate biological pathways makes it a candidate for developing treatments for central nervous system disorders. Studies indicate that modifications of pyridine derivatives can lead to increased binding affinities for glutamate receptors, which are implicated in various neurological conditions .
Agrochemical Applications
Development of Crop Protection Agents
In agricultural chemistry, this compound is utilized in the formulation of herbicides and pesticides. Its fluorine atom contributes to the compound's stability and effectiveness against pests and weeds.
Research Insights
- Herbicide Formulation : A study highlighted the synthesis of novel herbicides using fluorinated pyridines that demonstrated improved selectivity and lower environmental impact compared to traditional agents .
Material Science Applications
Synthesis of Advanced Materials
The compound is explored for creating novel materials such as polymers and coatings. Its unique chemical properties allow it to enhance the durability and chemical resistance of materials.
Innovative Uses
- Polymer Chemistry : Research indicates that incorporating this compound into polymer matrices can yield materials with superior mechanical properties and thermal stability .
- Coatings Development : The compound's reactivity enables its use in developing coatings that provide resistance to corrosion and wear, making it valuable in industrial applications.
Biochemical Research
Reagent in Biochemical Assays
this compound acts as a valuable reagent in biochemical assays, aiding researchers in understanding biological mechanisms and pathways.
Applications in Bioorthogonal Chemistry
The compound can be used to synthesize tetrazines through bioorthogonal reactions, facilitating further studies in bioconjugation techniques . This application is particularly relevant in drug delivery systems where targeted action is essential.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-pyridine-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromine, fluorine, and nitrile groups contributes to its reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Electronic and Reactivity Differences
- Halogen vs. Carbonitrile : The absence of a nitrile group in 4-Bromo-2-chloro-3-fluoropyridine reduces its electron-deficient character, limiting utility in reactions requiring strong electron withdrawal (e.g., nucleophilic aromatic substitution).
- Trifluoromethyl vs.
- Aromatic Substituents : Compounds like 6-(4-Bromophenyl)-2-hydroxypyridine-3-carbonitrile and 4-(4-Chlorophenyl)-6-(4-bromophenyl)-2-methoxypyridine-3-carbonitrile exhibit steric hindrance and π-π stacking capabilities due to aryl groups, which may hinder cross-coupling efficiency but enhance binding in supramolecular applications.
Biological Activity
4-Bromo-3-fluoro-pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and related studies of this compound, focusing on its pharmacological properties and applications.
Chemical Structure and Properties
This compound has the molecular formula C6H3BrFN2 and features a pyridine ring substituted with bromine and fluorine atoms as well as a cyano group. The presence of these functional groups contributes to its unique chemical reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions or coupling methods. For instance, one common synthetic route includes the reaction of 4-bromopyridine with fluorinating agents followed by cyanation to introduce the carbonitrile group.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antibacterial properties. For example, related compounds have shown effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Activity
This compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival .
Case Studies
- Case Study on Anticancer Effects : In a study involving the evaluation of several pyridine derivatives, this compound exhibited an IC50 value of 0.304 μM against the Km-12 cell line, indicating potent activity .
- Antimicrobial Evaluation : Another study assessed the compound's activity against clinically isolated strains, revealing a significant reduction in bacterial growth at concentrations as low as 10 μg/mL .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, impacting metabolic processes essential for pathogen survival.
- Receptor Modulation : Some studies suggest that these compounds may modulate receptor activity, influencing cellular signaling pathways involved in inflammation and cancer progression .
Data Tables
Q & A
Basic: What synthetic routes are recommended for 4-Bromo-3-fluoro-pyridine-2-carbonitrile, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves halogenation and nitrile introduction. A plausible route starts with pyridine derivatives, such as 3-fluoropyridine, undergoing bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids). Subsequent cyanation at the 2-position can be achieved via palladium-catalyzed cross-coupling (e.g., using Zn(CN)₂) or nucleophilic substitution with CuCN. Optimization includes:
- Temperature control : Lower temps (0–5°C) minimize side reactions during bromination .
- Catalyst selection : Pd(PPh₃)₄ enhances coupling efficiency for nitrile introduction .
- Purification : Column chromatography with silica gel (hexane/EtOAc) isolates the product, as seen in analogous boronic acid syntheses .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The fluorine atom induces splitting patterns, while bromine affects chemical shifts .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally related pyridine-carbonitriles .
- Mass spectrometry (HRMS) : Confirms molecular weight (±2 ppm accuracy).
- IR spectroscopy : Verifies the nitrile stretch (~2200 cm⁻¹).
Conflict resolution : If NMR data contradicts expected substituent effects (e.g., unexpected downfield shifts), compare with computational (DFT) predictions or cross-validate via X-ray .
Advanced: How do bromo and fluoro substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic effects : The electron-withdrawing fluoro group deactivates the pyridine ring, directing electrophilic attacks to the meta position. Bromo acts as a leaving group in Suzuki-Miyaura couplings .
- Steric effects : The 3-fluoro and 4-bromo substituents create steric hindrance, favoring coupling at the 2-position (nitrile site).
- Experimental validation : Use model reactions with Pd catalysts (e.g., Pd(OAc)₂) and aryl boronic acids to probe regioselectivity, as shown in analogous bromo-fluorophenylboronic acid studies .
Advanced: What strategies mitigate side reactions during functionalization (e.g., nucleophilic substitution)?
Methodological Answer:
- Protecting groups : Temporarily protect the nitrile with trimethylsilyl groups to prevent nucleophilic attack .
- Catalyst tuning : Bulky ligands (e.g., XPhos) suppress undesired β-hydride elimination in Pd-mediated reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states while reducing hydrolysis .
- Kinetic monitoring : Use in situ FTIR or LC-MS to detect intermediates and adjust reaction parameters .
Basic: What storage and handling protocols prevent decomposition?
Methodological Answer:
- Storage : Keep at 0–6°C under inert gas (Ar/N₂) to avoid moisture absorption and boronic acid-like degradation .
- Handling : Use anhydrous solvents and gloveboxes for air-sensitive steps, as recommended for halogenated pyridines .
- Stability tests : Monitor via TLC or HPLC over 72 hours to assess degradation under varying conditions (light, humidity) .
Advanced: How can computational modeling predict regioselectivity in derivatization?
Methodological Answer:
- DFT calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. For example, the 2-position (nitrile) may show higher reactivity due to electron deficiency .
- Molecular docking : Simulate interactions with catalytic sites (e.g., Pd centers) to predict coupling efficiency .
- Validation : Compare computed activation energies with experimental yields for Suzuki or Buchwald-Hartwig reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
